Metadoxine

Alcoholic fatty liver disease Steatosis Ultrasonography

Metadoxine is an ion-pair complex of pyridoxine and pyrrolidone carboxylate—not a physical mixture. Substitution with vitamin B6 or silymarin eliminates its dual hepatoprotective-CNS pharmacology. Only metadoxine: (1) preserves hepatic ADH activity in chronic ethanol models (prevents 25% activity loss), (2) acts as a 5-HT2B antagonist and GABA transporter modulator, (3) delivers 48.6% absolute 90-day survival improvement in severe alcoholic hepatitis RCTs, (4) demonstrates ADHD-inattentive subtype efficacy. Procure pharmaceutical-grade material for preclinical and clinical protocols requiring authentic dual-action hepatoprotective and CNS research.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
CAS No. 74536-44-0
Cat. No. B023640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetadoxine
CAS74536-44-0
Synonyms5-Hydroxy-6-methyl-3,4-pyridinedimethanol, 5-Oxo-L-proline;  Metadoxil;  Metasin; 
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
InChIKeyRYKKQQUKJJGFMN-HVDRVSQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metadoxine (CAS 74536-44-0) for Scientific and Clinical Research Procurement


Metadoxine (CAS 74536-44-0), also known as pyridoxine-pyrrolidone carboxylate, is an ion-pair compound composed of pyridoxine (vitamin B6) and pyrrolidone carboxylate (PCA) [1]. It is classified pharmacologically as a liver therapy agent (ATC code A05BA09) with dual application domains: hepatoprotection in alcohol-related liver disease and, in extended-release formulation, central nervous system effects for attention-deficit/hyperactivity disorder [2]. The compound exhibits high aqueous solubility (≥155 mg/mL) and is supplied as an analytical reference standard or research-grade material for preclinical and clinical investigation [3].

Why Metadoxine Cannot Be Replaced by Pyridoxine or Other In-Class Hepatoprotective Agents


Metadoxine is an ion-pair complex rather than a simple mixture, and its pharmacological profile diverges substantially from its individual components. In vitro enzymatic assays demonstrate that metadoxine does not directly activate isolated alcohol dehydrogenase (ADH) or aldehyde dehydrogenase (ALDH), whereas pyridoxine alone lacks any ethanol metabolism-accelerating effect [1]. In chronic ethanol-fed rats, metadoxine uniquely prevents the 25% decrease in hepatic ADH activity observed in controls, a protective effect not reproduced by pyridoxine monotherapy [2]. Furthermore, metadoxine exhibits a distinct central mechanism as a 5-HT2B receptor antagonist and GABA transporter modulator—pharmacological activities absent from pyridoxine or other hepatoprotective agents such as silymarin or ursodeoxycholic acid [3]. Substitution with simple vitamin B6 or alternative hepatoprotectants would therefore eliminate the compound's dual peripheral (hepatic) and central (neurological) activity profile that underpins its clinical utility.

Comparative Efficacy Evidence: Metadoxine vs. Placebo in Liver Disease and ADHD


Alcoholic Fatty Liver: Ultrasound-Documented Steatosis Resolution Advantage

In a randomized double-blind placebo-controlled trial of 136 chronic alcoholic patients with fatty liver, metadoxine (1500 mg/day for 3 months) produced a significantly lower post-treatment prevalence of ultrasonographic steatosis compared to placebo (28% vs. 70%, p<0.01) [1]. Among the subgroup who continued drinking during the study (n=31), the prevalence of steatosis remained substantially lower in metadoxine-treated patients (45% vs. 92%, p<0.05), whereas placebo patients showed minimal improvement without abstinence [2].

Alcoholic fatty liver disease Steatosis Ultrasonography Hepatoprotection

Alcoholic Liver Disease: Liver Function Test Normalization Rates

A randomized double-blind placebo-controlled multicenter study of 254 patients with alcoholic liver disease evaluated capsule metadoxine (500 mg TID for 6 weeks). Median ALT decreased from 80.0 to 41.1 U/L, AST from 59.2 to 36.0 U/L, and GGT from 123.0 to 57.0 U/L in the metadoxine group [1]. Among abstinent patients, the total effective rate of liver function improvement reached 82.8% with metadoxine versus 55.7% with placebo (p=0.0000) [2].

Alcoholic liver disease ALT AST GGT Liver function

Non-Alcoholic Steatohepatitis (NASH): Ultrasound Steatosis Grade Improvement

In a randomized controlled trial of 134 biopsy-confirmed NASH patients, metadoxine (500 mg BID for 16 weeks) produced a significantly higher rate of ≥1-point improvement in steatosis grade on ultrasound compared to placebo (34/75 patients [45.3%] vs. 9/54 patients [16.7%], p<0.001) [1]. Notably, metadoxine did not demonstrate significant improvement in liver histology or serum ALT/AST in this NASH population, indicating condition-specific efficacy limitations [2].

NASH Non-alcoholic steatohepatitis Steatosis Ultrasound

Severe Alcoholic Hepatitis: 30-Day and 90-Day Survival Advantage with Adjunctive Therapy

In a randomized open-label trial of 70 patients with severe alcoholic hepatitis, the addition of metadoxine (500 mg TID) to prednisone 40 mg/day significantly improved survival outcomes compared to prednisone alone [1]. The combination therapy reduced the development or progression of encephalopathy (28.6% vs. 60.0%, p=0.008) and hepatorenal syndrome (31.4% vs. 54.3%, p=0.05) [2].

Severe alcoholic hepatitis Survival Glucocorticoid Adjunctive therapy

ADHD-Predominantly Inattentive Subtype: Selective Symptom Reduction

A 6-week randomized double-blind placebo-controlled trial of metadoxine extended release (ER) 1400 mg/day in 120 adults with ADHD demonstrated subtype-selective efficacy. In patients with ADHD-predominantly inattentive (ADHD-PI) subtype, CAARS-INV Total ADHD Symptoms scores decreased by 40% with metadoxine ER versus 21% with placebo (p<0.05) [1]. Inattention (IA) subscale scores showed a 50% reduction with metadoxine ER compared to 23% with placebo (p<0.005), while patients with ADHD-combined type (ADHD-CT) showed no significant difference versus placebo (27% vs. 26%) [2].

ADHD Predominantly inattentive subtype CAARS-INV Extended release

Pharmacokinetic Characterization: Repeated-Dose Accumulation Profile

An open-label repeated-dose pharmacokinetic study in 10 healthy volunteers receiving metadoxine 900 mg IV once daily for 7 days established key PK parameters. Serum concentrations were measured via validated HPLC method with a linear range of 0.09–50 mg/L [1]. The study demonstrated no significant drug accumulation with repeated dosing, supporting once-daily administration schedules for injectable formulations [2]. This PK profile contrasts with certain hepatoprotective agents requiring multiple daily IV administrations.

Pharmacokinetics Intravenous administration Repeated dosing Healthy volunteers

Recommended Research and Procurement Applications for Metadoxine


Clinical Investigation: Adjunctive Therapy in Severe Alcoholic Hepatitis Trials

Based on the 48.6-percentage-point absolute improvement in 90-day survival when added to prednisone (68.6% vs. 20.0%, p=0.0001) [1], metadoxine is indicated for investigational protocols evaluating adjunctive pharmacotherapy in severe alcoholic hepatitis. Researchers should procure pharmaceutical-grade metadoxine tablets (500 mg) for randomized controlled trials examining combination strategies with glucocorticoids.

Clinical Investigation: Alcoholic Fatty Liver Studies with Non-Abstinent Populations

Metadoxine's demonstrated efficacy in reducing steatosis prevalence among patients who continue drinking (45% vs. 92% steatosis on ultrasound, p<0.05) [1] supports its use in clinical research protocols targeting populations with poor abstinence adherence. This unique profile justifies procurement for trials evaluating hepatoprotective interventions in real-world settings where complete alcohol cessation may be unattainable.

Preclinical Pharmacology: Ethanol Metabolism and ADH Preservation Studies

In chronic ethanol-fed rat models, metadoxine prevents the 25% decrease in hepatic alcohol dehydrogenase (class I) activity observed in pair-fed controls [1]. This mechanism supports procurement of analytical-grade metadoxine for preclinical investigations examining enzyme preservation, ethanol clearance kinetics, and the differential effects of metadoxine versus pyridoxine monotherapy on hepatic ADH/ALDH systems.

Neuropsychiatric Research: ADHD Subtype-Selective Intervention Studies

Metadoxine extended release (ER) demonstrates subtype-selective efficacy in ADHD-predominantly inattentive patients (40% symptom reduction vs. 21% placebo, p<0.05), with no significant benefit in ADHD-combined type [1]. This selectivity profile supports procurement of metadoxine ER formulations for clinical trials investigating non-stimulant pharmacotherapy specifically targeting the inattentive symptom domain, and for mechanistic studies of 5-HT2B receptor antagonism and GABA transporter modulation in attention disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metadoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.